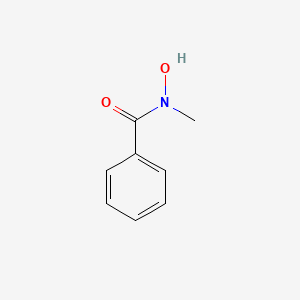

N-Hydroxy-N-methylbenzamide

概要

説明

N-ヒドロキシ-N-メチルベンズアミド: は、化学式がC8H9NO2である有機化合物です。室温では固体であり、白から淡黄色の結晶として現れます。この化合物は水に溶解しますが、有機溶媒への溶解度は限られています。 湿気と空気に対して敏感であり、乾燥した環境での保管が必要です .

準備方法

合成経路と反応条件: N-ヒドロキシ-N-メチルベンズアミドは、ベンズアミドと次亜塩素酸ナトリウム(NaOCl)の反応によって合成することができます。このプロセスは、ベンズアミドをアルカリ性溶液に溶解し、次亜塩素酸ナトリウムを徐々に添加することを含みます。 反応混合物をその後酸性化して目的の生成物を得ます .

工業生産方法: 工業的な設定では、N-ヒドロキシ-N-メチルベンズアミドの合成は、収率と純度を高めるために、高度な触媒と最適化された反応条件の使用を伴うことが多いです。 超音波照射と、珪藻土に固定されたルイス酸性イオン液体の使用は、ベンズアミド誘導体の調製のための効果的な方法として報告されています .

化学反応の分析

反応の種類: N-ヒドロキシ-N-メチルベンズアミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて対応する酸化物を形成することができます。

還元: アミンを形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

生成される主な生成物:

酸化: 対応する酸化物の形成。

還元: アミンの形成。

置換: 置換ベンズアミドの形成.

科学研究への応用

N-ヒドロキシ-N-メチルベンズアミドは、科学研究で幅広い用途を持っています。

科学的研究の応用

N-Hydroxy-N-methyl-benzamide has a wide range of applications in scientific research:

作用機序

N-ヒドロキシ-N-メチルベンズアミドの作用機序は、酵素やタンパク質などの分子標的との相互作用を含みます。酵素の活性部位に結合することにより阻害剤として作用し、その正常な機能を阻害します。 この阻害は、代謝経路や細胞プロセスの中断を含むさまざまな生化学的効果をもたらす可能性があります .

類似の化合物との比較

類似の化合物:

N-メチルベンズアミド: この化合物は構造的に似ていますが、ヒドロキシ基がありません。これは反応性と用途に影響を与えます.

ベンズヒドロキサム酸: 構造は似ていますが、官能基が異なり、化学的性質と用途が異なります.

独自性: N-ヒドロキシ-N-メチルベンズアミドは、ベンズアミドコアにヒドロキシ基とメチル基が結合していることでユニークです。 この構造的特徴は、特定の反応性を付与し、合成、研究、および産業におけるさまざまな用途に適しています .

類似化合物との比較

N-Methylbenzamide: This compound is structurally similar but lacks the hydroxy group, which affects its reactivity and applications.

Benzohydroxamic Acid: Similar in structure but with different functional groups, leading to distinct chemical properties and uses.

Uniqueness: N-Hydroxy-N-methyl-benzamide is unique due to its combination of hydroxy and methyl groups attached to the benzamide core. This structural feature imparts specific reactivity and makes it suitable for various applications in synthesis, research, and industry .

特性

IUPAC Name |

N-hydroxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9(11)8(10)7-5-3-2-4-6-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSSLJHUWRMSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327327 | |

| Record name | N-Hydroxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446-50-6 | |

| Record name | N-Hydroxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

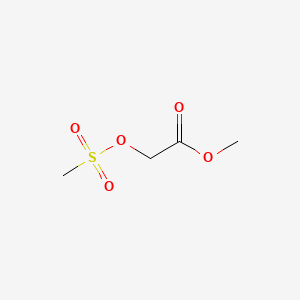

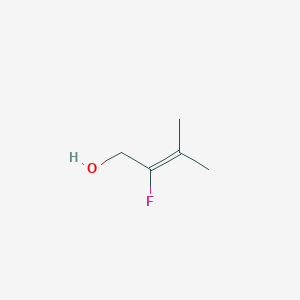

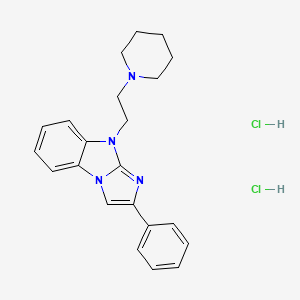

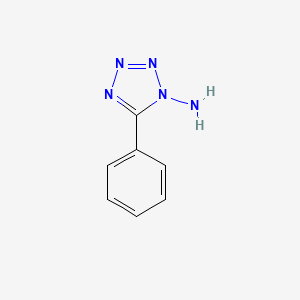

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

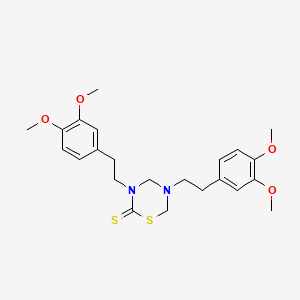

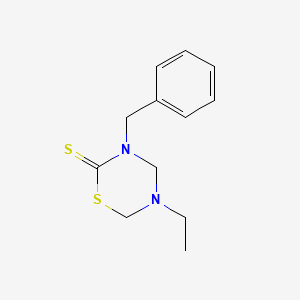

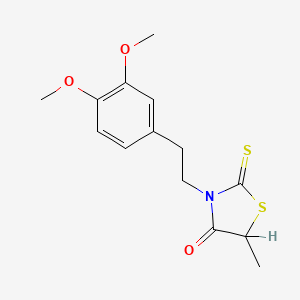

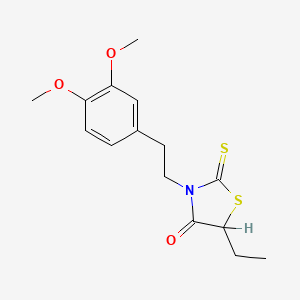

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-4-[(Z,3Z)-3-(2-phenylthiochromen-4-ylidene)prop-1-enyl]thiochromenylium;perchlorate](/img/structure/B1654470.png)

![Ethanol, 2,2'-[[(3-bromophenyl)methyl]imino]bis-](/img/structure/B1654488.png)